molecular formula C9H13NO B12958459 (R)-3-amino-2-phenylpropan-1-ol

(R)-3-amino-2-phenylpropan-1-ol

Cat. No.: B12958459
M. Wt: 151.21 g/mol
InChI Key: DIVZNCUPEGZSEI-SECBINFHSA-N
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Description

®-3-amino-2-phenylpropan-1-ol is a chiral amino alcohol with a phenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-2-phenylpropan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of ®-3-nitro-2-phenylpropan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of acetophenone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of ®-3-amino-2-phenylpropan-1-ol may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-2-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: ®-3-amino-2-phenylpropanone.

    Reduction: ®-3-amino-2-phenylpropane.

    Substitution: ®-3-chloro-2-phenylpropan-1-ol.

Scientific Research Applications

®-3-amino-2-phenylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of ®-3-amino-2-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The presence of both an amino group and a hydroxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-2-phenylpropan-1-ol: The enantiomer of ®-3-amino-2-phenylpropan-1-ol, with similar chemical properties but different biological activities.

    Phenylpropanolamine: A structurally related compound used as a decongestant and appetite suppressant.

    Amphetamine: Shares a similar phenylpropanamine backbone but with different functional groups and pharmacological effects.

Uniqueness

®-3-amino-2-phenylpropan-1-ol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-3-amino-2-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1

InChI Key

DIVZNCUPEGZSEI-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)CO

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO

Origin of Product

United States

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